![molecular formula C8H5ClN2O B2827410 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1256818-78-6](/img/structure/B2827410.png)
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1256818-78-6 . It has a molecular weight of 180.59 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Expanded Porphyrins Synthesis
One application involves the synthesis of expanded porphyrins, which are macrocyclic compounds with significant potential in photodynamic therapy and as sensors. For example, the condensation of dichloropyrimidine derivatives with pyrrole has led to the synthesis of expanded porphyrins, demonstrating the utility of chloro-substituted pyrrolopyridine derivatives in constructing complex macrocyclic structures (Maes, Dehaen, & Vanderhaeghen, 2005).
Heterocyclic Chalcones Synthesis
Another significant application is in the synthesis of heterocyclic chalcones and dipyrazolopyridines, which are important for their pharmacological activities. Novel chloropyrazolopyridine carbaldehydes have been synthesized and used to create chalcone analogues and dipyrazolopyridines, highlighting the role of chloro-substituted pyrrolopyridine derivatives in medicinal chemistry (Quiroga et al., 2010).
Polymerization Initiators
Chloro-substituted pyrrolopyridine derivatives have also found applications as initiators in polymerization reactions. For instance, pyridinecarbaldehyde derivatives have been used in atom transfer radical polymerization, showcasing their utility in materials science (Haddleton et al., 1997).
Anion Binding Properties
Moreover, these derivatives have been explored for their anion binding properties. A series of receptors based on tetrakis(1H-pyrrole-2-carbaldehyde) have been synthesized, demonstrating the potential of chloro-substituted pyrrolopyridine derivatives in creating sensors for anions, which could have environmental and biomedical applications (Deliomeroglu, Lynch, & Sessler, 2014).
Antimicrobial Activities
Additionally, chalcones synthesized from pyridine-2-carbaldehyde have shown promising antimicrobial activities. This application indicates the potential of chloro-substituted pyrrolopyridine derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Prathipati & Sanasi, 2022).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .
Wirkmechanismus
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established , suggesting that it may interact with its targets through these bonds. More research is required to elucidate the exact mechanism of interaction and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been shown to reduce blood glucose levels , suggesting that they may affect pathways related to glucose metabolism
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells , suggesting potential anti-metastatic effects. More research is needed to confirm these effects and explore other potential outcomes of the compound’s action.
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUCCDLVSVVIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
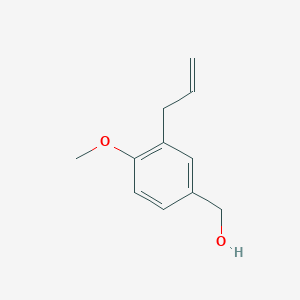
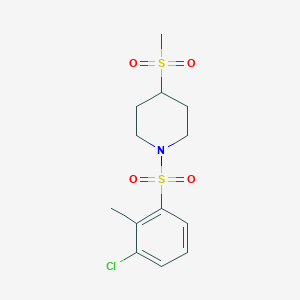
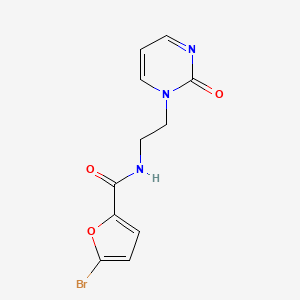
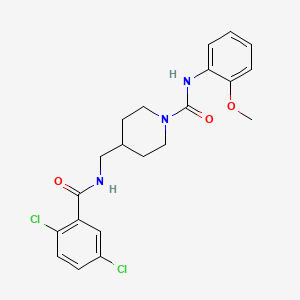
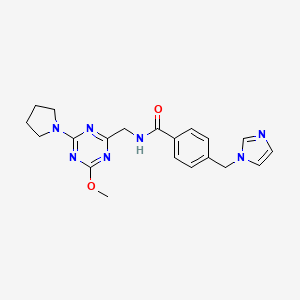
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)
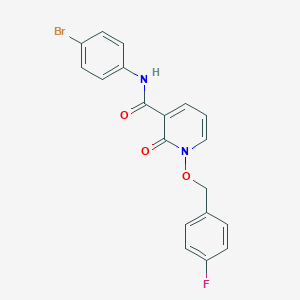
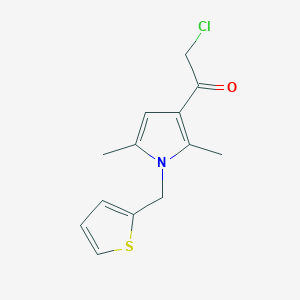
![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)
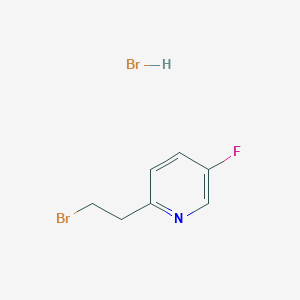
![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)
